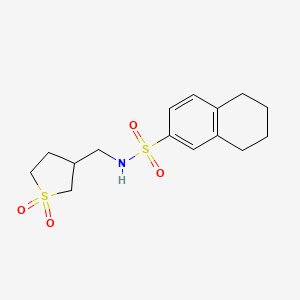
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was identified from previous lead optimization efforts .
Synthesis Analysis
The compound was synthesized by coupling a new ether-based scaffold with a novel sulfone-based head group . The synthesis process was part of an HTS campaign .Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition
Novel sulfonamide derivatives, including structures related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been studied for their inhibitory effects on human carbonic anhydrase isozymes hCA I and hCA II. These compounds demonstrate potent inhibition, highlighting their potential application in the development of therapeutic agents targeting carbonic anhydrase-associated disorders (Akbaba et al., 2014).
Thromboxane A2 Receptor Antagonism
Derivatives of this compound have been explored for their potent, long-lasting antagonistic activity against thromboxane A2 prostanoid (TP) receptors. This research has led to the discovery of new molecules that offer reversible or irreversible inhibition of the TP receptor, suggesting their utility in developing antithrombotic therapies (Wang et al., 2014).
Synthetic Methodologies
Research into synthetic methodologies has included the development of novel approaches to tetrahydroisoquinolines, leveraging structures akin to this compound. These efforts aim to provide access to potential drug analogs, underscoring the importance of such scaffolds in the synthesis of compounds with therapeutic applications (Bunce, Cain, & Cooper, 2012).
Antimicrobial Activity
New tetrahydronaphthalene-sulfonamide derivatives have demonstrated significant antimicrobial activity. This research highlights the potential of these compounds as antimicrobial agents, offering a pathway for the development of new treatments for infections caused by Gram-positive, Gram-negative bacteria, and Candida Albicans (Mohamed et al., 2021).
Herbicidal Activity
Investigations into the herbicidal activity of optically active sulfonamide derivatives have revealed that certain isomers exhibit strong herbicidal properties. This research suggests the potential for developing novel herbicides based on the structure of this compound (Hosokawa et al., 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h5-6,9,12,16H,1-4,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMWVFVCQVIEHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-2-carbonitrile](/img/structure/B2833255.png)
![2-[3-(2-Nitro-1-propenyl)phenoxy]pyrimidine](/img/structure/B2833256.png)
![tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate](/img/structure/B2833257.png)
![Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2833259.png)
![1-(Thian-4-yl)-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2833260.png)
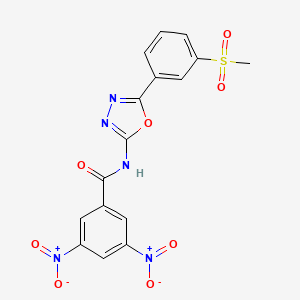
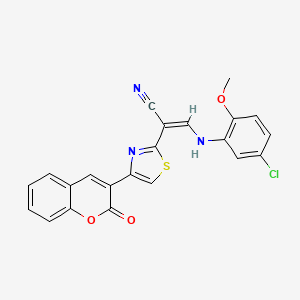
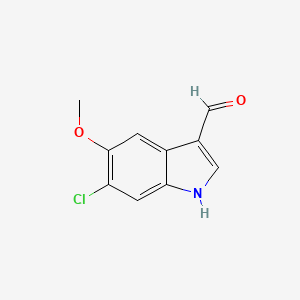
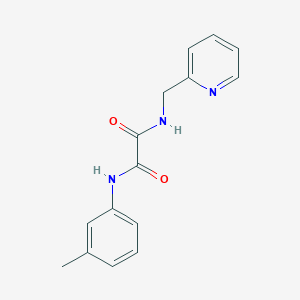
![4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2833268.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2833271.png)

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)